

# Application Notes and Protocols for In Vivo Imaging of Perfluorododecane Emulsions

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## Compound of Interest

Compound Name: Perfluorododecane

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These application notes provide a comprehensive overview and detailed protocols for the use of **perfluorododecane** (PFD) emulsions in various in vivo imaging modalities. PFD emulsions are emerging as versatile contrast agents due to their biocompatibility, chemical inertness, and unique imaging properties.

## Overview of Perfluorododecane Emulsions in In Vivo Imaging

**Perfluorododecane** (PFD) is a perfluorocarbon (PFC) that can be formulated into stable nanoemulsions for biomedical applications.[1] These emulsions consist of a PFD core stabilized by a surfactant layer, typically phospholipids or Pluronics.[2] The key advantages of using PFD and other PFC emulsions in vivo include:

- **<sup>19</sup>F Magnetic Resonance Imaging (MRI):** PFCs contain a large number of fluorine-19 (<sup>19</sup>F) atoms, which have a nuclear magnetic resonance signal. Since endogenous <sup>19</sup>F is virtually absent in biological tissues, <sup>19</sup>F MRI offers background-free imaging, enabling highly specific and quantitative cell tracking.[2][3]
- **Ultrasound Imaging:** PFD emulsions can act as phase-change contrast agents. When subjected to sufficient acoustic pressure, the liquid PFD nanodroplets can vaporize into gas

microbubbles, a process known as acoustic droplet vaporization (ADV). This phase transition leads to a significant increase in echogenicity, providing high-contrast ultrasound images.

- Photoacoustic Imaging: By incorporating an optical absorber into the emulsion, PFD nanoparticles can be used for photoacoustic imaging. Upon laser irradiation, the absorber generates heat, causing thermoelastic expansion of the surrounding PFD, which produces a detectable photoacoustic signal.[\[4\]](#)[\[5\]](#)

The small size of the nanoemulsion droplets (typically under 200 nm) allows them to extravasate into tumor tissues through the enhanced permeability and retention (EPR) effect, making them promising candidates for cancer imaging and targeted drug delivery.[\[6\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vivo imaging applications of perfluorocarbon emulsions, including **perfluorododecane**.

Table 1: Quantitative Data for  $^{19}\text{F}$  MRI with Perfluorocarbon Emulsions

Parameter	Value	Imaging Modality	Notes	Reference(s)
<sup>19</sup> F Atoms per Cell	10 <sup>11</sup> - 10 <sup>13</sup>	<sup>19</sup> F MRI (Cell Tracking)	Varies with cell type and incubation conditions. Higher loading in phagocytic cells.	[2]
In Vitro Detection Limit	~2,000 cells/voxel (at 7 T)	<sup>19</sup> F MRI (Cell Tracking)	Dependent on <sup>19</sup> F loading per cell and magnetic field strength.	[2]
In Vivo Detection Limit	~7,500 labeled cells/voxel (at 11.7 T)	<sup>19</sup> F MRI (Cell Tracking)	Requires a sufficient local concentration of labeled cells.	[2]
PFCE Concentration in Nanoemulsion	Up to 35% v/v	<sup>19</sup> F MRI (Cancer Imaging)	High payload of the <sup>19</sup> F tracer perfluoro-[15-crown-5]-ether (PFCE).	[6][7]
In Vivo Signal-to-Noise Ratio (SNR)	Up to 100	<sup>19</sup> F MRI (Cancer Imaging)	In a tumor-bearing mouse model with M2F8H18/PFCE nanoemulsion.	[6][7]
Estimated <sup>19</sup> F Spins per Voxel	4 - 9 × 10 <sup>17</sup>	<sup>19</sup> F MRI (Cancer Imaging)	At the tumor site.	[7]

Table 2: Quantitative Data for Ultrasound and Photoacoustic Imaging with Perfluorocarbon Emulsions

Parameter	Value	Imaging Modality	Notes	Reference(s)
Emulsion Droplet Size	100 - 600 nm and 1 - 6 $\mu$ m (bimodal)	Photoacoustic Imaging	Polydopamine-shelled perfluorocarbon (PDA/PFC) emulsion droplets.	[8]
Photoacoustic Signal Enhancement	Up to 5-fold	Photoacoustic Imaging	In blood-mimicking phantoms with PDA/PFC droplets.	[8]
Maximal Tissue Imaging Depth	10 - 40 mm	Photoacoustic Imaging	Based on Monte Carlo simulations for PDA/PFH emulsion droplets.	[8]
In Vivo Cell Detection Limit	As low as 0.1 x 10 <sup>6</sup> cells	Photoacoustic Imaging	Using ICG-loaded PLGA-PFC nanoparticles and spectral unmixing.	[4]
Nanodroplet Concentration in Gel	1% (vol.)	Ultrasound Imaging	PFCE nanodroplets in agarose gel for enhanced echogenicity.	[9][10]

## Experimental Protocols

### Preparation of Perfluorododecane Emulsion

This protocol describes a general method for preparing PFD nanoemulsions using sonication.

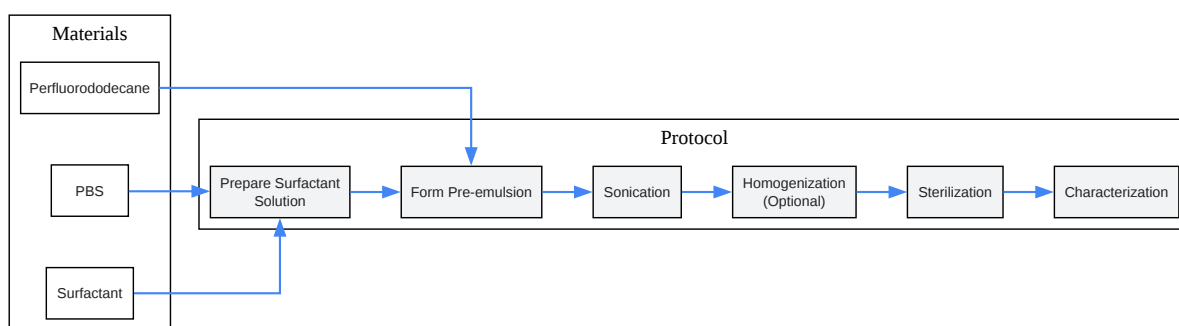
#### Materials:

- **Perfluorododecane** (PFD)
- Surfactant (e.g., Lecithin, Pluronic F-68)
- Phosphate-buffered saline (PBS), sterile
- Chloroform (for thin-film hydration method, optional)
- Probe sonicator
- High-pressure homogenizer (Microfluidizer) - for smaller, more uniform droplets

#### Protocol:

- **Surfactant Preparation:** Dissolve the chosen surfactant in sterile PBS to the desired concentration (e.g., 2% w/v).
- **Pre-emulsion Formation:**
  - **Direct Emulsification:** Add PFD directly to the surfactant solution. The volume ratio of PFD to the total emulsion volume will determine the final concentration.
  - **Thin-Film Hydration (optional):** Dissolve the surfactant and PFD in chloroform. Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to form a thin film. Hydrate the film with sterile PBS.
- **Sonication:** Place the pre-emulsion in an ice bath to prevent overheating. Sonicate the mixture using a probe sonicator. The sonication time and power will need to be optimized to achieve the desired droplet size.
- **Homogenization (Optional):** For a more uniform and smaller droplet size distribution, pass the emulsion through a high-pressure homogenizer (e.g., Microfluidizer) for several cycles.
- **Sterilization:** Filter the final emulsion through a 0.22  $\mu\text{m}$  syringe filter for sterilization.

- Characterization: Characterize the emulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).



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*Workflow for PFD emulsion preparation.*

## In Vivo $^{19}\text{F}$ MRI for Cell Tracking

This protocol outlines the steps for ex vivo labeling of cells with a PFD emulsion and subsequent in vivo  $^{19}\text{F}$  MRI.

Materials:

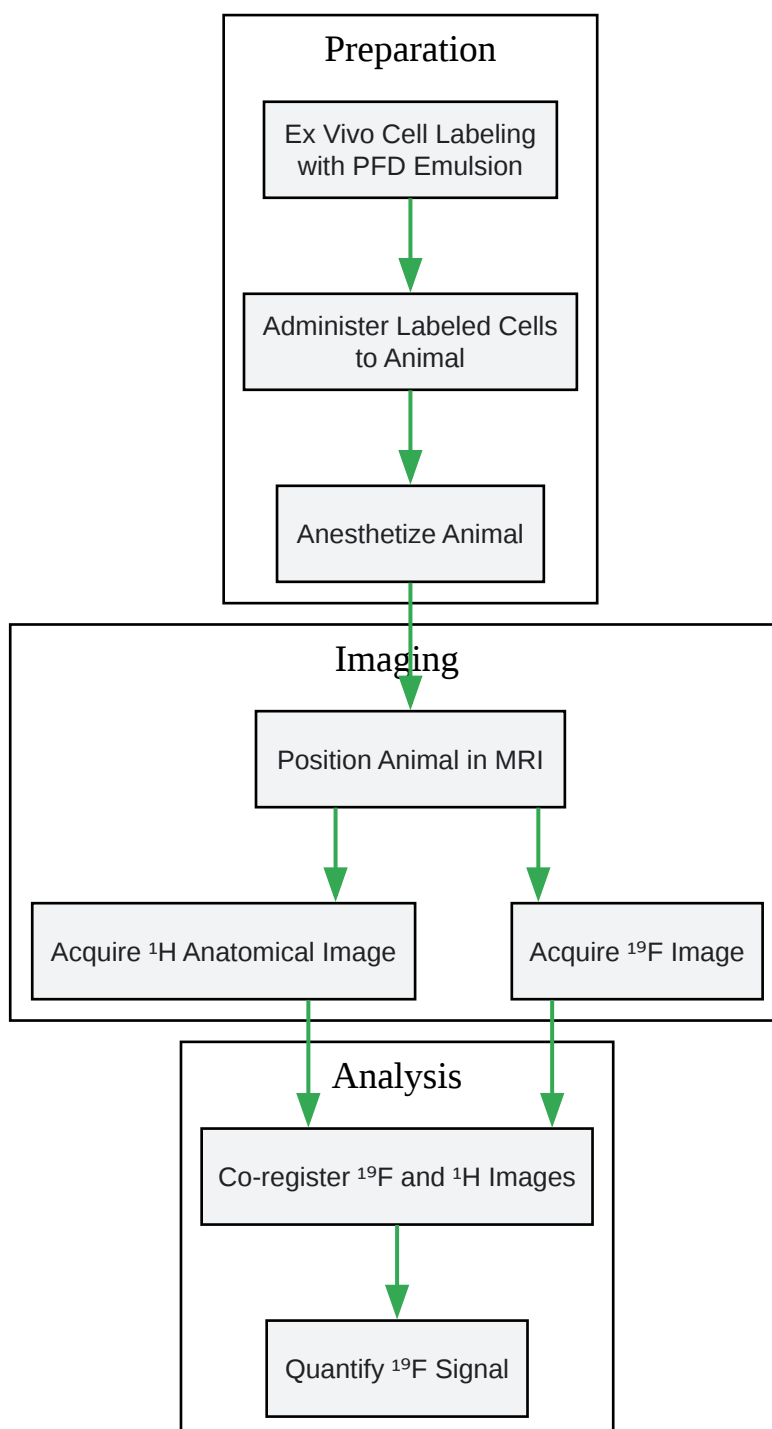
- PFD nanoemulsion (prepared as in 3.1)
- Cells of interest (e.g., immune cells, stem cells)
- Cell culture medium
- Animal model (e.g., mouse, rat)
- MRI scanner with  $^{19}\text{F}$  imaging capabilities (including a  $^{19}\text{F}$  coil)

- Anesthesia

Protocol:

- Ex Vivo Cell Labeling:
  - Incubate the cells with the PFD nanoemulsion in cell culture medium. The concentration of the emulsion and incubation time will need to be optimized for the specific cell type to ensure efficient uptake without compromising cell viability.[\[1\]](#)
  - After incubation, wash the cells thoroughly with PBS to remove any free emulsion.
  - Confirm cell labeling and quantify the  $^{19}\text{F}$  uptake per cell using  $^{19}\text{F}$  NMR spectroscopy on a cell pellet, if possible.
- Animal Preparation:
  - Administer the labeled cells to the animal model (e.g., via intravenous, intraperitoneal, or subcutaneous injection).
  - Anesthetize the animal for the duration of the imaging session.
- $^{19}\text{F}$  MRI Acquisition:
  - Position the animal in the MRI scanner, ensuring the region of interest is within the sensitive volume of the  $^{19}\text{F}$  coil.
  - Acquire a high-resolution  $^1\text{H}$  anatomical reference image.
  - Acquire  $^{19}\text{F}$  images using a suitable pulse sequence, such as a rapid acquisition with relaxation enhancement (RARE) or a gradient-echo (GRE) sequence.[\[2\]](#)
  - Imaging parameters (e.g., repetition time (TR), echo time (TE), number of averages) should be optimized to maximize the signal-to-noise ratio (SNR) for the  $^{19}\text{F}$  signal.
- Image Analysis:

- Co-register the  $^{19}\text{F}$  and  $^1\text{H}$  images to localize the labeled cells within the anatomical context.
- Quantify the  $^{19}\text{F}$  signal in regions of interest to estimate the number of labeled cells.[\[11\]](#)





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*Workflow for in vivo  $^{19}\text{F}$  MRI cell tracking.*

## In Vivo Ultrasound Imaging with Acoustic Droplet Vaporization (ADV)

This protocol describes the use of PFD emulsions as phase-change contrast agents for in vivo ultrasound imaging.

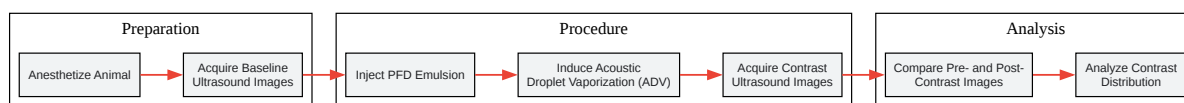
Materials:

- PFD nanoemulsion (with a low boiling point PFD for efficient ADV if necessary, though PFD can be used)
- Animal model
- Ultrasound imaging system with a high-frequency transducer
- Anesthesia
- Acoustic source for vaporization (can be the imaging transducer at a high mechanical index)

Protocol:

- Animal Preparation:
  - Anesthetize the animal and position it for imaging.
  - Acquire baseline ultrasound images of the region of interest.
- Emulsion Administration:
  - Administer the PFD emulsion intravenously.
- Acoustic Droplet Vaporization and Imaging:
  - Apply a high-intensity focused ultrasound (HIFU) pulse or increase the mechanical index (MI) of the imaging transducer to induce ADV of the PFD nanodroplets into microbubbles.

- Immediately acquire ultrasound images in a contrast-specific imaging mode (e.g., pulse inversion, power Doppler) to visualize the echogenic microbubbles.
- Data Analysis:
  - Compare the post-contrast images to the baseline images to assess the degree of contrast enhancement.
  - Analyze the spatial and temporal distribution of the contrast agent.



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*Workflow for ultrasound imaging with ADV.*

## In Vivo Photoacoustic Imaging

This protocol details the use of PFD emulsions co-loaded with an optical absorber for in vivo photoacoustic imaging.

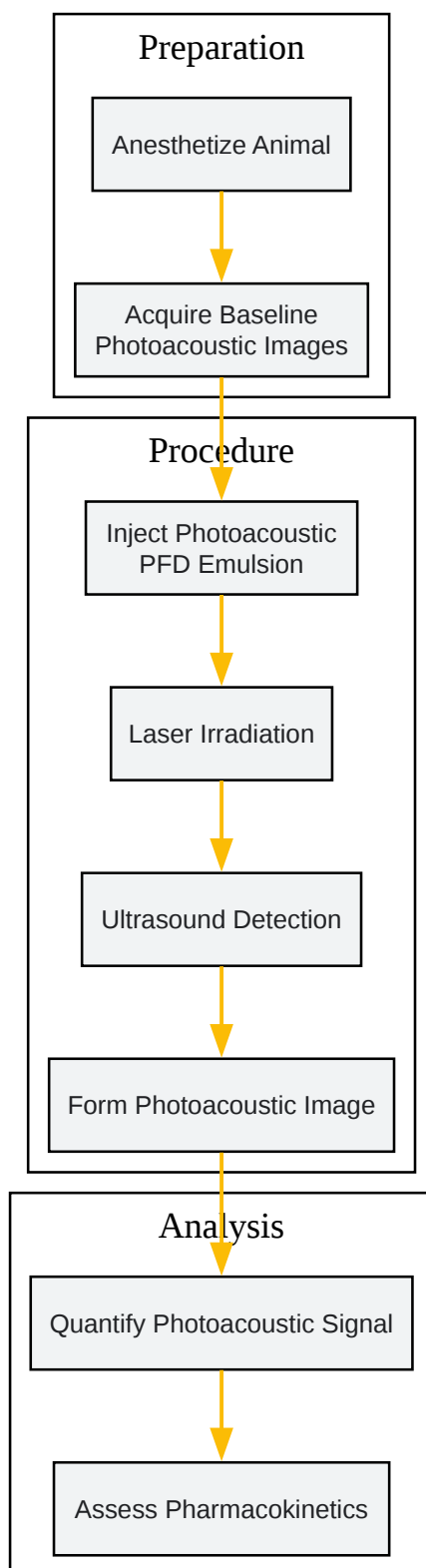
Materials:

- PFD nanoemulsion containing an optical absorber (e.g., indocyanine green - ICG)[4]
- Animal model
- Photoacoustic imaging system with a tunable laser and an ultrasound transducer
- Anesthesia

Protocol:

- Animal Preparation:

- Anesthetize the animal and position it for imaging.
- Acquire baseline photoacoustic images at the excitation wavelength of the optical absorber.
- Emulsion Administration:
  - Administer the photoacoustic PFD emulsion intravenously.
- Photoacoustic Imaging:
  - Irradiate the region of interest with a pulsed laser at the absorption peak of the chosen optical absorber.
  - Detect the resulting ultrasound waves with the transducer to generate a photoacoustic image.
  - Perform spectral unmixing if multiple absorbers are present or to differentiate the agent from endogenous absorbers like hemoglobin.[\[4\]](#)
- Data Analysis:
  - Quantify the photoacoustic signal intensity in the region of interest to determine the accumulation of the nanoemulsion.
  - Monitor the signal over time to assess the pharmacokinetics of the agent.



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*Workflow for in vivo photoacoustic imaging.*

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